1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea
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Overview
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and an ethylphenyl urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the addition of the methyl group. The final step involves the formation of the urea moiety by reacting the intermediate compound with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring or the urea moiety.
Scientific Research Applications
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-methylphenyl)urea
- 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-isopropylphenyl)urea
- 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-tert-butylphenyl)urea
Uniqueness
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group on the phenyl ring, in particular, influences its reactivity and interactions with biological targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)20-16(22)18-11-14-9-10-17-15(19-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQGBVBDPGKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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